1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4

Übersicht

Beschreibung

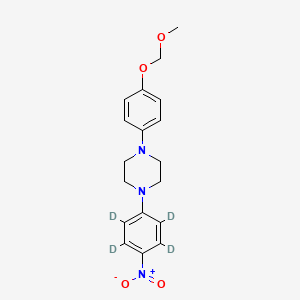

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxymethyl group and a hydroxyphenyl group on one side of the piperazine ring, and a nitrophenyl group on the other side. The “d4” designation indicates that this compound is deuterated, meaning it contains four deuterium atoms, which are isotopes of hydrogen. Deuteration is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the piperazine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic substitution reaction using a hydroxyphenyl halide.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a nitrophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitrophenyl group can be reduced to form aniline derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The nitrophenyl group can undergo reduction to form active metabolites that further interact with biological targets. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine: Lacks the methoxymethyl group and deuterium atoms.

1-(4-Methoxymethylphenyl)-4-(4-nitrophenyl)piperazine: Lacks the hydroxy group and deuterium atoms.

1-(4-Hydroxyphenyl)-4-(4-aminophenyl)piperazine: Contains an amino group instead of a nitro group.

Uniqueness

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 is unique due to the presence of both methoxymethyl and hydroxyphenyl groups, as well as the deuterium atoms. These features can influence its chemical reactivity, biological activity, and metabolic stability, making it a valuable compound for scientific research.

Biologische Aktivität

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 is a deuterated piperazine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various phenolic compounds known for their bioactive properties, including inhibition of key enzymes involved in melanin biosynthesis and potential therapeutic applications against various diseases.

The compound has the following molecular structure:

- Chemical Formula : CHDNO

- CAS Number : 1246819-68-0

- Molecular Weight : Approximately 318.43 g/mol

The biological activity of this compound can be attributed to its structural components, particularly the presence of the hydroxyphenyl and nitrophenyl groups. These moieties are known to interact with various biological targets, including enzymes and receptors.

Inhibition of Tyrosinase

Research indicates that phenolic compounds similar to this compound exhibit inhibitory effects on tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. In a study evaluating various derivatives, it was found that compounds containing a hydroxyphenyl group effectively inhibit TYR activity, suggesting that this compound may also possess similar properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of related piperazine derivatives, emphasizing their inhibitory effects on TYR:

| Compound ID | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound 10 | Hydroxyphenyl derivative | 3.8 | Strong TYR inhibitor |

| Compound 1 | Precursor compound | 5.5 | Moderate TYR inhibitor |

| Compound 2 | Unsubstituted derivative | 10.0 | Weak TYR inhibitor |

Case Studies and Research Findings

- Antioxidant Activity : A study highlighted that several derivatives, including those with similar structural features to this compound, demonstrated significant antioxidant activity without cytotoxic effects at concentrations up to 25 μM . This suggests potential applications in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Piperazine derivatives have been reported to exhibit antimicrobial activities against various pathogens. The presence of the nitrophenyl group is particularly noted for enhancing antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

- Psychotropic Effects : Some studies indicate that piperazine derivatives can influence neurotransmitter systems, suggesting potential psychotropic effects. This could open avenues for further research into their use as anxiolytics or antidepressants .

Eigenschaften

IUPAC Name |

1-[4-(methoxymethoxy)phenyl]-4-(2,3,5,6-tetradeuterio-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-14-25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIAQYBECSXYAR-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OCOC)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857990 | |

| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-[4-nitro(~2~H_4_)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-68-0 | |

| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-[4-nitro(~2~H_4_)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.